(11-Mercapto-undecanyl)-phosphonic acid is an organic compound characterized by its long hydrocarbon chain and phosphonic acid functional group. Its molecular formula is and it has a molecular weight of approximately 252.36 g/mol. The compound features a thiol group, which contributes to its ability to form self-assembled monolayers on various surfaces, particularly metals like gold and silver. This property makes it useful in nanotechnology and materials science .
The chemical reactivity of (11-Mercapto-undecanyl)-phosphonic acid is largely dictated by its thiol and phosphonic acid functionalities. Key reactions include:
Research into the biological activity of (11-Mercapto-undecanyl)-phosphonic acid indicates potential applications in biomedicine. Its ability to modify surfaces can enhance the biocompatibility of implants or devices. The compound may also exhibit antimicrobial properties, making it suitable for use in coatings that prevent bacterial adhesion . Additionally, its interaction with biological molecules could be leveraged for drug delivery systems, although more studies are needed to fully elucidate these mechanisms.
The synthesis of (11-Mercapto-undecanyl)-phosphonic acid typically involves:
(11-Mercapto-undecanyl)-phosphonic acid has a wide array of applications:
Interaction studies of (11-Mercapto-undecanyl)-phosphonic acid focus on its binding properties with various substrates and biological molecules. Research indicates that it can effectively anchor onto metal surfaces, enhancing the stability and functionality of biosensors and other devices. Additionally, studies have shown that it can interact with proteins and nucleic acids, suggesting potential roles in bioconjugation and drug delivery systems .
Several compounds share structural similarities with (11-Mercapto-undecanyl)-phosphonic acid, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
11-Hydroxyundecylphosphonic acid | C11H25O4P | Hydroxy group enhances solubility and reactivity. |
11-Mercaptoundecanoic acid | C11H22O2S | Lacks phosphonic group; used in similar applications. |
1-Dodecanethiol | C12H26S | Simple alkyl thiol; used for SAM formation but lacks phosphonic functionality. |
What sets (11-Mercapto-undecanyl)-phosphonic acid apart from these similar compounds is its unique combination of both thiol and phosphonic functionalities, allowing it to serve dual roles in surface modification and chemical reactivity. This dual functionality enhances its applicability in advanced materials science, particularly in the development of biosensors and nanostructures .